Tetramethylthiuram monosulfide

Overview

Description

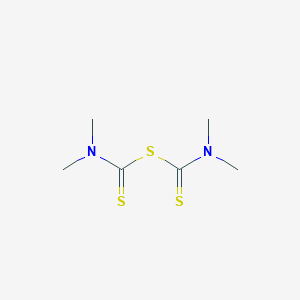

Tetramethylthiuram monosulfide, also known as TMTM, is an organosulfur compound with the formula ((CH3)2NCS)2S . It is a yellow solid that is soluble in organic solvents . It is the parent member of a large class of tetraalkylthiuram sulfides .

Synthesis Analysis

Tetramethylthiuram monosulfide is prepared by desulfuration of tetramethyl thiuram disulfides with triphenylphosphine or cyanide . The reaction is represented as: (Me2NCSS)2 + PPh3 → (Me2NCS)2S + SPPh3 .Molecular Structure Analysis

According to X-ray crystallography, the molecule consists of two planar (CH3)2NCS subunits joined by a sulfide . The dihedral angle between the subunits is close to 90° .Chemical Reactions Analysis

The kinetics of the reaction of tetramethylthiuram monosulfide (TMTM) differ from that with the disulfide (TMTD). No formation of chemical crosslinks takes place; the sulfur of TMTD adds in correspondence with a curve exhibiting no maximum and the addition differs in the presence and absence of zinc oxide .Physical And Chemical Properties Analysis

Tetramethylthiuram monosulfide has a molecular weight of 208.37 g·mol−1 . It has a density of 1.39 and a melting point of 107 °C . It is a yellow solid that is soluble in organic solvents .Scientific Research Applications

Tetramethylthiuram Monosulfide: A Comprehensive Analysis of Scientific Research Applications

Vulcanization Accelerator in Rubber Manufacturing: Tetramethylthiuram monosulfide (TMTM) is widely used as a vulcanization accelerator in the rubber industry. It helps in the cross-linking process of rubber molecules, which enhances the elasticity and strength of rubber products .

Catalyst in Rubber Processing Technology: In rubber processing technology, TMTM serves as a catalyst to speed up chemical reactions, improving efficiency and reducing production time .

Organic Sulfur Source for Synthesis: TMTM is utilized as an inexpensive organic sulfur reagent for synthesizing symmetrical sulfides, showing potential applications in pharmaceutical molecule synthesis due to its simple operation and broad functional group tolerance .

Mutagenicity Studies: TMTM has been studied for its mutagenic effects, particularly in strains TA 100 and TA 1535 of Salmonella typhimurium LT 2, indicating its relevance in genetic research and toxicology .

Plasticizer in Rubber Blends: Research indicates that TMTM can be used as an environmentally friendly plasticizer in rubber blends, enhancing flexibility and durability while being derived from sustainable sources .

Agricultural Chemicals: Although not directly mentioned for TMTM, its close relative tetramethylthiuram disulfide (TMTD) is used as a pesticide, suggesting potential agricultural applications for TMTM as well .

Mechanism of Action

Target of Action

Tetramethylthiuram monosulfide (TMTM) is primarily used as an accelerator and activator in the processing of natural and butyl rubbers .

Mode of Action

It is known to play a crucial role in the vulcanization process of rubber, where it acts as an accelerator and activator .

Result of Action

The primary result of TMTM’s action is its role in accelerating and activating the vulcanization process of natural and butyl rubbers .

Action Environment

The action of TMTM can be influenced by various environmental factors. For instance, the efficiency of TMTM as an accelerator and activator in rubber processing can be affected by the presence of other chemicals in the environment .

Safety and Hazards

Tetramethylthiuram monosulfide is considered hazardous. It is harmful if swallowed and may cause an allergic skin reaction . It is also toxic to aquatic life . Large concentrations of dust may be explosive . Heating to decomposition may release carbon monoxide, carbon dioxide nitrogen oxide, sulfur oxides or other potentially toxic gases .

properties

IUPAC Name |

dimethylcarbamothioyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQPQFUJGGOFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021333 | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Yellow solid; [Hawley] Yellow powder; [MSDSonline] | |

| Record name | Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in aromatic solvents | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.37 @ 20 °C | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00027 [mmHg] | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tetramethylthiuram monosulfide | |

Color/Form |

Yellow powder | |

CAS RN |

97-74-5 | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(dimethylthiocarbamoyl) sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylthiuram monosulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLTHIURAM MONOSULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01W430XXSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

109.5 °C | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Tetramethylthiuram Monosulfide?

A1: Tetramethylthiuram Monosulfide, often abbreviated as TMTM, has the molecular formula C6H12N2S3 and a molecular weight of 208.38 g/mol.

Q2: What spectroscopic techniques are used to characterize Tetramethylthiuram Monosulfide?

A2: Researchers commonly employ Infrared (IR) and Raman spectroscopy to characterize TMTM. These techniques help identify functional groups and elucidate the compound's structure. [, , , ]

Q3: How does the structure of Tetramethylthiuram Monosulfide compare to Tetramethylthiuram Disulfide?

A3: Tetramethylthiuram Disulfide (TMTD) possesses a disulfide bond (S-S) in its structure, while TMTM has a single sulfur atom bridging two dithiocarbamate groups. [, ]

Q4: How does Tetramethylthiuram Monosulfide interact with metals?

A4: TMTM exhibits strong coordination capabilities with various metal ions, particularly copper and silver, forming complexes through its sulfur atoms. [, , , ]

Q5: What happens when Tetramethylthiuram Monosulfide reacts with copper(II) halides?

A5: The reaction of TMTM with copper(II) halides results in the formation of two distinct copper(I) complexes: halogeno(bis(N,N-dimethylthiocarbamoyl)sulfido)copper(I) and 3,5-bis(N,N-dialkyliminio)-1,2,4-trithiolane trihalocuprate(I). []

Q6: What is the primary application of Tetramethylthiuram Monosulfide?

A6: TMTM is widely employed as an accelerator in the vulcanization of rubber, enhancing the speed and efficiency of the curing process. [, , , , ]

Q7: Does Tetramethylthiuram Monosulfide form crosslinks in rubber like Tetramethylthiuram Disulfide?

A8: Unlike TMTD, TMTM does not directly form chemical crosslinks in rubber. Instead, it influences vulcanization through its thermal decomposition and interaction with other curing agents. []

Q8: How does the presence of zinc oxide (ZnO) affect the behavior of Tetramethylthiuram Monosulfide during vulcanization?

A9: ZnO plays a crucial role in TMTM-based vulcanization by reacting with dimethyldithiocarbamic acid (a byproduct of TMTM reactions) to form zinc dimethyldithiocarbamate. This prevents unwanted side reactions and leads to shorter induction periods, higher crosslink densities, and the absence of tetramethylthiourea. []

Q9: Can Tetramethylthiuram Monosulfide be used in combination with other accelerators?

A10: Yes, TMTM can be used in combination with other accelerators, such as dipentamethylene thiuram tetrasulfide (DPTT), to modify vulcanization parameters, influencing crosslinking density and the proportion of monosulfidic crosslinks in rubber. []

Q10: Are there any applications of Tetramethylthiuram Monosulfide outside rubber vulcanization?

A11: Research explored the use of TMTM as a sulfur-containing sensing material for the development of lead(II) ion-selective electrodes. []

Q11: What are some known toxicological concerns associated with Tetramethylthiuram Monosulfide?

A12: Studies indicate that TMTM can cause allergic contact dermatitis in some individuals, particularly those working with rubber products. [, , , ]

Q12: What measures are being taken to address potential health concerns related to Tetramethylthiuram Monosulfide exposure?

A14: Research highlights the importance of substituting powdered latex gloves with powder-free alternatives and exploring the production of nitrile rubber gloves without vulcanization accelerators to minimize exposure risks. [, ]

Q13: Are there ongoing efforts to develop more sustainable synthesis methods for Tetramethylthiuram Monosulfide?

A15: Yes, researchers are actively exploring greener alternatives for TMTM synthesis. One promising approach involves using triphenylphosphite as a less toxic reducing agent to replace sodium cyanide in the conversion of TMTD to TMTM. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)